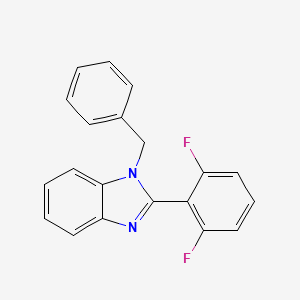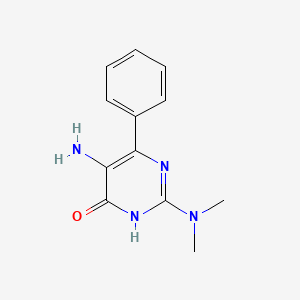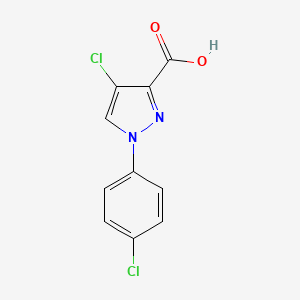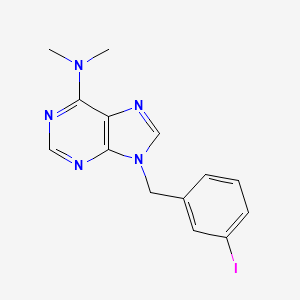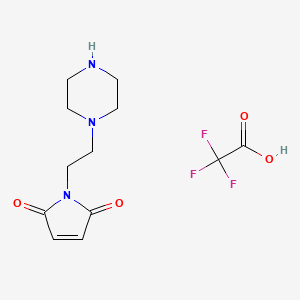![molecular formula C19H22N4O B12923107 4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-6-methyl- CAS No. 89459-56-3](/img/structure/B12923107.png)
4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-6-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Amino-N-(2-(dimethylamino)ethyl)-6-methylacridine-4-carboxamide is a synthetic compound belonging to the class of acridine derivatives. Acridines are known for their planar tricyclic structure, which allows them to intercalate into DNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Amino-N-(2-(dimethylamino)ethyl)-6-methylacridine-4-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the acridine core structure.
Amination: Introduction of the amino group at the 9th position of the acridine ring.
Alkylation: The dimethylaminoethyl side chain is introduced through an alkylation reaction.
Carboxamide Formation: The carboxamide group is introduced at the 4th position of the acridine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
9-Amino-N-(2-(dimethylamino)ethyl)-6-methylacridine-4-carboxamide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the acridine ring.
Substitution: The amino and carboxamide groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted acridine derivatives, which can have different biological activities and properties .
Scientific Research Applications
9-Amino-N-(2-(dimethylamino)ethyl)-6-methylacridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a model compound to study DNA intercalation and binding kinetics.
Biology: Investigated for its ability to inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription.
Medicine: Explored as a potential anticancer agent due to its ability to interfere with DNA processes in cancer cells.
Industry: Utilized in the development of new drugs and therapeutic agents
Mechanism of Action
The mechanism of action of 9-Amino-N-(2-(dimethylamino)ethyl)-6-methylacridine-4-carboxamide involves:
DNA Intercalation: The planar structure of the acridine ring allows it to insert between DNA base pairs, disrupting the DNA structure.
Topoisomerase Inhibition: The compound inhibits topoisomerase enzymes, which are responsible for relieving torsional strain in DNA during replication and transcription. .
Comparison with Similar Compounds
Similar Compounds
N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA): A related compound with similar DNA intercalating properties.
9-Amino-DACA: Another derivative with modifications at the amino group.
Uniqueness
9-Amino-N-(2-(dimethylamino)ethyl)-6-methylacridine-4-carboxamide is unique due to its specific substitution pattern, which enhances its DNA binding affinity and topoisomerase inhibition compared to other acridine derivatives .
Properties
CAS No. |
89459-56-3 |
|---|---|
Molecular Formula |
C19H22N4O |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
9-amino-N-[2-(dimethylamino)ethyl]-6-methylacridine-4-carboxamide |
InChI |
InChI=1S/C19H22N4O/c1-12-7-8-13-16(11-12)22-18-14(17(13)20)5-4-6-15(18)19(24)21-9-10-23(2)3/h4-8,11H,9-10H2,1-3H3,(H2,20,22)(H,21,24) |
InChI Key |
LRPRZJDTKYKDTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C3C=CC=C(C3=N2)C(=O)NCCN(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


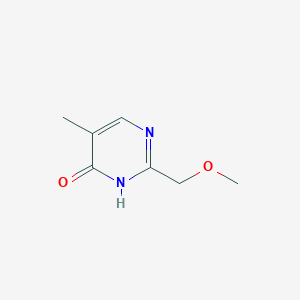

![9-[(2-Hydroxyethoxy)methyl]-2-(methylsulfanyl)-3,9-dihydro-6H-purin-6-one](/img/structure/B12923046.png)
